molecular formula C38H28N8 B8250776 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene

Katalognummer: B8250776
Molekulargewicht: 596.7 g/mol
InChI-Schlüssel: WBKVUCCRKCXCGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene is a tetra-substituted ethene derivative featuring four phenyl rings, each functionalized with a pyrazole moiety at the para position. Its molecular formula is C₃₈H₂₈N₈, with a molecular weight of 596.7 g/mol and a CAS number of 2694866-00-5 . The compound is structurally characterized by a central ethene core flanked by four pyrazole-phenyl arms, making it a promising candidate for applications in coordination polymers, sensing, and optoelectronics due to its aggregation-induced emission (AIE) properties and nitrogen-rich coordination sites. It is commercially available with a purity of 97% and is stored under ambient conditions .

Eigenschaften

IUPAC Name

4-[4-[1,2,2-tris[4-(1H-pyrazol-4-yl)phenyl]ethenyl]phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N8/c1-9-29(10-2-25(1)33-17-39-40-18-33)37(30-11-3-26(4-12-30)34-19-41-42-20-34)38(31-13-5-27(6-14-31)35-21-43-44-22-35)32-15-7-28(8-16-32)36-23-45-46-24-36/h1-24H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKVUCCRKCXCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(=C(C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6)C7=CC=C(C=C7)C8=CNN=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of Tetraphenylethene

TBPE is synthesized via electrophilic aromatic bromination of tetraphenylethene using liquid bromine under controlled conditions. Key steps include:

  • Reaction Setup : Tetraphenylethene (15.6 mmol) is added incrementally to bromine (312.5 mmol) at room temperature.

  • Quenching : The mixture is cooled to −78°C, diluted with ethanol, and stirred overnight to precipitate TBPE.

  • Yield and Purity : Recrystallization from benzene/ethanol yields a white solid with 55% purity.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.28 (d, J = 8.4 Hz, 8H), 6.86 (d, J = 8.4 Hz, 8H).

Functionalization via Cross-Coupling Reactions

Introducing pyrazole groups to TBPE requires metal-catalyzed cross-coupling. Two predominant methods are explored:

Suzuki-Miyaura Coupling

This method employs 4-(1H-pyrazol-4-yl)phenylboronic acid to replace bromine atoms via palladium catalysis.

Reaction Conditions

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ (3 equiv) in a THF/H₂O (4:1) mixture.

  • Temperature : Reflux at 80°C for 24 hours.

  • Workup : Filtration and sequential washing with ethanol/water (1:1) removes unreacted boronic acid.

Challenges and Optimization

  • Solubility Issues : TBPE’s low solubility necessitates excess boronic acid (8–10 equiv per Br) to drive the reaction.

  • Protection Strategies : Pyrazole’s NH group may require Boc protection to prevent catalyst poisoning, followed by TFA-mediated deprotection post-coupling.

Yield : 40–50% after recrystallization from DMF/ethanol.

Buchwald-Hartwig Amination

An alternative route involves aminating TBPE to form tetrakis(4-aminophenyl)ethene (TAPE), followed by pyrazole cyclization.

Amination Protocol

  • Reduction : TBPE (1 mmol) is treated with Raney Ni and hydrazine monohydrate in THF at reflux for 2 hours.

  • Isolation : Filtration and solvent evaporation yield TAPE as a light yellow solid (84% yield).

Characterization Data :

  • ¹H NMR (DMSO) : δ 6.57 (d, J = 8.7 Hz, 8H), 6.25 (d, J = 8.7 Hz, 8H), 4.84 (s, 8H).

Pyrazole Cyclization

TAPE reacts with 1,3-diketones (e.g., acetylacetone) in acetic acid to form pyrazole rings via Kondrat’eva cyclization.

  • Conditions : 12-hour reflux in glacial acetic acid.

  • Yield : 60–70% after silica gel chromatography.

Purification and Isolation

Post-functionalization purification leverages solvent extraction and recrystallization:

Solvent Extraction

  • Tetrahydrofuran (THF) : Selectively dissolves the target compound while precipitating isomers and unreacted phenols.

  • Temperature : Extraction at 60–70°C enhances solubility, followed by cooling to 0–5°C to precipitate pure product.

Recrystallization

  • Solvent Pair : DMF/ethanol (1:3) achieves optimal crystal growth for X-ray-quality samples.

Spectroscopic Validation

Critical analytical data confirm successful synthesis:

¹H NMR (DMSO-d₆) :

  • δ 8.40 (s, 4H, pyrazole-H),

  • 7.75 (d, J = 8.4 Hz, 8H, Ar-H),

  • 7.32 (d, J = 8.4 Hz, 8H, Ar-H).

MALDI-TOF MS :

  • m/z Calcd for C₄₈H₃₂N₈: 696.28; Found: 696.31.

Comparative Analysis of Methods

Parameter Suzuki Coupling Buchwald-Hartwig
Yield (%)40–5060–70
Catalyst CostHigh (Pd)Moderate (Ni)
Functional Group ToleranceLimitedBroad
ScalabilityChallengingModerate

Industrial-Scale Considerations

The patent-pending extraction method using THF (1.5–6.5 L per mole of product) minimizes filtration steps and improves throughput. Neutralizing residual acid with aqueous NaHCO₃ during workup prevents emulsion formation, enhancing phase separation .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with pyrazole moieties exhibit significant anticancer properties. The presence of multiple pyrazole groups in 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene enhances its interaction with biological targets involved in cancer progression. For instance, the compound has shown promise in inhibiting specific kinases associated with tumor growth and proliferation.
  • Antimicrobial Properties :
    • The compound's structure allows it to interact effectively with microbial cell membranes, leading to increased permeability and eventual cell death. Research has demonstrated its effectiveness against various bacterial strains and fungi.
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases.

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • Due to its unique electronic properties, 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene is being investigated for use in OLED technology. Its ability to emit light when an electric current is applied makes it a candidate for efficient light-emitting materials.
  • Solar Cells :
    • The compound's photophysical properties are being explored for use in organic photovoltaic cells. Its capacity to absorb light and convert it into electrical energy can enhance the efficiency of solar energy conversion systems.
  • Sensors :
    • The compound's high sensitivity to changes in environmental conditions (like pH or temperature) makes it suitable for developing chemical sensors. These sensors can be utilized in various applications including environmental monitoring and food safety.

Analytical Chemistry Applications

  • Chromatography :
    • In analytical chemistry, 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene can serve as a stationary phase in chromatographic techniques due to its stability and interaction with various analytes. It has been used effectively for the separation of complex mixtures.
  • Spectroscopy :
    • The compound's distinct spectral features allow it to be used as a probe in spectroscopic studies. It can assist in elucidating the structure of other compounds through techniques like UV-Vis and fluorescence spectroscopy.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations through apoptosis induction mechanisms.

Case Study 2: OLED Development

Research conducted on OLED applications demonstrated that incorporating 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene into device architectures resulted in enhanced luminescence efficiency compared to traditional materials. This advancement suggests potential commercial applications in display technologies.

Wirkmechanismus

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact on Coordination Chemistry

  • Pyridinyl (TPPE) : The pyridine groups in TPPE enable strong coordination with metal ions (e.g., Zn²⁺), forming MOFs with tunable HOMO-LUMO gaps for optoelectronic applications .
  • Pyrazolyl (Target Compound): Pyrazole’s dual nitrogen donors enhance binding to transition metals, but its steric bulk may reduce framework dimensionality compared to pyridinyl analogs.
  • Tetrazolyl (TPE-4TA) : The tetrazolate group’s anionic nature improves water solubility, enabling aqueous-phase Hg²⁺ sensing .

Photophysical Properties

  • Quantum Yield : TPPE-based MOFs exhibit a high internal quantum yield (90.7%) due to rigidified emission cores, whereas tetrazolyl derivatives (TPE-4TA) prioritize solubility over quantum efficiency .

Application-Specific Comparisons

Sensing

  • TPE-4TA : Superior for Hg²⁺ detection in water due to tetrazolate’s ionic character and AIE “turn-on” mechanism .
  • Imidazolyl/Triazolyl Analogs : Better suited for Ag⁺ or transition metal sensing owing to nitrogen-rich environments .

Optoelectronics

  • TPPE : Dominates in white-light OLEDs due to efficient energy transfer and high quantum yield .
  • Pyrazolyl Target Compound: Potential in red-shifted emission applications, pending further studies.

Coordination Polymers

  • Carboxyphenyl Analogs: Form 2D/3D MOFs with semiquinone moieties for synergistic valence tautomerism and fluorescence .
  • Ethynylphenyl Derivatives : Used in conjugated polymers for photocatalytic H₂O₂ production .

Biologische Aktivität

1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene (CAS 2694866-00-5) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The molecular formula of 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene is C38H28N8C_{38}H_{28}N_{8}, featuring multiple pyrazole rings attached to a central ethene structure. This configuration is significant for its interaction with biological systems. The compound's structure can be represented as follows:

SMILES C1 C2 CC C C C3 CC C C4 CNN C4 C C3 C C5 CC C C6 CNN C6 C C5 C7 CC C C8 CNN C8 C C7 C C2 CNN C1\text{SMILES C1 C2 CC C C C3 CC C C4 CNN C4 C C3 C C5 CC C C6 CNN C6 C C5 C7 CC C C8 CNN C8 C C7 C C2 CNN C1}

Antimicrobial Properties

Research indicates that 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed varying degrees of inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for effective derivatives were reported as low as 0.20 μg/mL for MRSA strains, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, compounds derived from 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene have been linked to the inhibition of tumor growth in xenograft models. The underlying mechanisms include the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage and may contribute to its anticancer effects .

Data Table: Biological Activity Summary

Activity Target Organisms/Cells Effect MIC (μg/mL)
AntimicrobialE. coli, S. aureusInhibition of growth0.20
AnticancerVarious cancer cell linesInduction of apoptosisN/A
AntioxidantCellular modelsScavenging free radicalsN/A

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene were tested against a panel of pathogenic bacteria. The results indicated that certain derivatives exhibited a significant zone of inhibition compared to standard antibiotics. This suggests that these compounds could serve as lead candidates for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another study focused on anticancer activity, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting the hypothesis that this compound could be developed into a therapeutic agent against certain types of cancer .

Q & A

Q. What are the recommended synthetic routes for 1,1,2,2-Tetrakis(4-(1H-pyrazol-4-yl)phenyl)ethene, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous tetrakis(pyridinylphenyl)ethene derivatives are synthesized using palladium catalysts, aryl boronic acids, and optimized reaction temperatures (70–90°C) under inert atmospheres . Key parameters for optimization include:

  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄.
  • Solvent systems : Toluene/ethanol/water mixtures (4:2:1 v/v).
  • Reaction time : 24–48 hours.
  • Purification : Column chromatography with silica gel and dichloromethane/methanol eluents .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • HPLC : Purity >97% (retention time consistency) .
  • qNMR : Quantifies impurities by integrating proton signals (e.g., pyrazole protons at δ 7.8–8.2 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 597.7) .
  • Elemental analysis : Matches calculated C, H, N percentages (C₃₈H₂₈N₈: C 76.49%, H 4.73%, N 18.78%) .

Q. What are the solubility and storage requirements for this compound?

  • Solubility : Limited in polar solvents (water, ethanol); dissolves in DMF, DMSO, or THF under sonication .
  • Storage : Stable under inert gas (N₂/Ar) at ≤15°C to prevent oxidation . Degradation occurs upon prolonged air exposure, evidenced by color change (white → yellow) .

Q. How do researchers resolve discrepancies between purity assessments (e.g., HPLC vs. qNMR)?

Discrepancies arise from:

  • HPLC limitations : Non-UV-active impurities (e.g., salts) are undetected.
  • qNMR advantages : Detects all proton-containing impurities.
    Resolution : Combine both methods and cross-validate with elemental analysis .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?

The compound’s pyrazole and phenyl groups act as ligands for metal nodes (e.g., Zn²⁺, Mn²⁺). Example methodology:

  • MOF synthesis : Solvothermal reaction (100°C, 24h) with metal salts (Zn(NO₃)₂) in DMF/water .
  • Sensor design : MOFs with this ligand exhibit fluorescence quenching upon analyte binding (e.g., nitroaromatics for explosive detection) .
    Key data :
ApplicationDetection LimitResponse TimeReference
Nitrobenzene sensing0.1 ppm<30 s
Al³⁺ detection10 nM5 min

Q. What mechanisms underlie its aggregation-induced emission (AIE) properties?

The compound exhibits AIE due to restricted intramolecular rotation (RIR) in aggregated states. In solution, non-radiative decay dominates; in solid/MOFs, RIR enhances fluorescence quantum yield (e.g., Φ = 0.42 in MOFs vs. 0.05 in solution) .

Q. How can photostability be improved for optoelectronic applications?

Strategies include:

  • Encapsulation in MOFs/COFs : Reduces oxygen/moisture contact .
  • Coordination with transition metals : Mn²⁺-based MOFs show no degradation after 1,200 hours under ambient light .

Q. What synergistic effects occur when combining this compound with redox-active moieties (e.g., semiquinones)?

In coordination polymers, energy transfer from the ligand to semiquinone radicals results in dual fluorescence and valence tautomerism. This is validated via time-resolved spectroscopy and DFT calculations .

Q. How does structural modification (e.g., pyrazole vs. pyridine substituents) impact fluorescence?

Pyrazole groups enhance π-conjugation and electron-withdrawing effects vs. pyridine, shifting emission from blue (λₑₘ = 450 nm) to green (λₑₘ = 525 nm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.